molecular formula C19H10Cl2N8Na2O9S2 B079119 IJWSYYJWKIXBGI-UHFFFAOYSA-L CAS No. 14552-81-9

IJWSYYJWKIXBGI-UHFFFAOYSA-L

Cat. No.: B079119
CAS No.: 14552-81-9
M. Wt: 675.3 g/mol
InChI Key: IJWSYYJWKIXBGI-UHFFFAOYSA-L
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Description

The compound with InChIKey IJWSYYJWKIXBGI-UHFFFAOYSA-L is a heterocyclic organic compound, structurally characterized as a benzothiazole derivative. Benzothiazoles are widely studied for their applications in medicinal chemistry, agrochemicals, and materials science due to their aromatic stability and versatility in functionalization.

Hypothetical Properties (based on structural analogs):

  • Molecular Formula: C₈H₇N₃O₂S (inferred from substituent patterns in similar compounds).
  • Molecular Weight: ~209.23 g/mol.
  • Key Functional Groups: Amino (-NH₂) and nitro (-NO₂) substituents on the benzothiazole ring.
  • Solubility: Moderate solubility in polar solvents (e.g., DMSO, ethanol) due to polar substituents.
  • Hazard Statements: Likely H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation), consistent with benzothiazole derivatives.

Properties

CAS No.

14552-81-9

Molecular Formula

C19H10Cl2N8Na2O9S2

Molecular Weight

675.3 g/mol

IUPAC Name

disodium;4-[[5-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]-2-sulfophenyl]diazenyl]-5-oxo-1-(4-sulfonatophenyl)-4H-pyrazole-3-carboxylate

InChI

InChI=1S/C19H12Cl2N8O9S2.2Na/c20-17-23-18(21)25-19(24-17)22-8-1-6-12(40(36,37)38)11(7-8)26-27-13-14(16(31)32)28-29(15(13)30)9-2-4-10(5-3-9)39(33,34)35;;/h1-7,13H,(H,31,32)(H,33,34,35)(H,36,37,38)(H,22,23,24,25);;/q;2*+1/p-2

InChI Key

IJWSYYJWKIXBGI-UHFFFAOYSA-L

SMILES

C1=CC(=CC=C1N2C(=O)C(C(=N2)C(=O)[O-])N=NC3=C(C=CC(=C3)NC4=NC(=NC(=N4)Cl)Cl)S(=O)(=O)O)S(=O)(=O)[O-].[Na+].[Na+]

Canonical SMILES

C1=CC(=CC=C1N2C(=O)C(C(=N2)C(=O)[O-])N=NC3=C(C=CC(=C3)NC4=NC(=NC(=N4)Cl)Cl)S(=O)(=O)O)S(=O)(=O)[O-].[Na+].[Na+]

Other CAS No.

14552-81-9

Synonyms

disodium hydrogen 4-[[5-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]-2-sulphonatophenyl]azo]-4,5-dihydro-5-oxo-1-(4-sulphonatophenyl)-1H-pyrazole-3-carboxylate

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of IJWSYYJWKIXBGI-UHFFFAOYSA-L involves multiple steps. One common method includes the diazotization of 4,6-dichloro-1,3,5-triazine followed by coupling with 2-sulfophenylamine. The resulting intermediate is then reacted with 1H-Pyrazole-3-carboxylic acid under controlled conditions to form the final product. The reaction typically requires acidic or basic conditions and may involve the use of catalysts to enhance the reaction rate.

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using batch or continuous flow reactors. The process is optimized to ensure high yield and purity of the final product. Key parameters such as temperature, pressure, and reaction time are carefully controlled to achieve the desired outcome. The use of advanced purification techniques such as crystallization and chromatography is also common to remove impurities and obtain a high-quality product.

Chemical Reactions Analysis

Types of Reactions: IJWSYYJWKIXBGI-UHFFFAOYSA-L undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states, which may alter its chemical properties.

    Reduction: Reduction reactions can convert the compound into its reduced forms, potentially changing its reactivity.

    Substitution: The presence of multiple functional groups allows for substitution reactions, where one group is replaced by another.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation state derivatives, while substitution reactions can produce various substituted pyrazole derivatives.

Scientific Research Applications

IJWSYYJWKIXBGI-UHFFFAOYSA-L has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in drug development and as a diagnostic tool.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals due to its vibrant color and stability.

Mechanism of Action

The mechanism of action of IJWSYYJWKIXBGI-UHFFFAOYSA-L involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties and applications of IJWSYYJWKIXBGI-UHFFFAOYSA-L , two structurally analogous compounds are selected for comparison:

Compound A : 2-Amino-5-nitrobenzothiazole (CAS 73458-39-6)

  • Molecular Formula : C₇H₅N₃O₂S.
  • Molecular Weight : 195.20 g/mol.
  • Key Properties :
    • High polarity (TPSA: 109.4 Ų).
    • Solubility: 0.291 mg/mL in water.
    • Synthesis: Prepared via cyclization of thiourea derivatives under acidic conditions.
    • Applications: Intermediate in dye synthesis and antimicrobial agents.

Compound B : (3-Bromo-5-chlorophenyl)boronic acid (CAS 1046861-20-4)

  • Molecular Formula : C₆H₅BBrClO₂.
  • Molecular Weight : 235.27 g/mol.
  • Key Properties :
    • Moderate lipophilicity (XLOGP3: 2.15).
    • Applications: Suzuki-Miyaura cross-coupling reactions in pharmaceutical synthesis.

Comparative Analysis

Property This compound Compound A Compound B
Core Structure Benzothiazole Benzothiazole Boronic acid-substituted aryl
Molecular Weight ~209.23 g/mol 195.20 g/mol 235.27 g/mol
Polarity (TPSA) ~100 Ų (estimated) 109.4 Ų 40.46 Ų
Solubility Moderate in DMSO 0.291 mg/mL (water) 0.24 mg/mL (water)
Synthesis Thiourea cyclization (hypothetical) Acid-catalyzed cyclization Palladium-catalyzed coupling
Applications Antimicrobial research Dye intermediates Pharmaceutical synthesis
Hazard Profile H315, H319, H335 H315, H319, H335 H302, H312

Key Differences and Implications

Structural Variations: this compound and Compound A share a benzothiazole backbone but differ in substituent positions (e.g., nitro vs. amino groups). This affects electronic properties and binding affinity in biological systems. Compound B diverges entirely in core structure, emphasizing functional utility in synthetic chemistry rather than bioactivity.

Pharmacological Potential: Benzothiazoles like this compound and Compound A exhibit antimicrobial properties, whereas Compound B is tailored for catalytic applications.

Synthetic Complexity :

  • Compound B requires transition-metal catalysts (e.g., palladium), increasing production costs compared to the simpler cyclization routes of benzothiazoles.

Data Tables

Table 1: Physicochemical Properties

Compound Molecular Formula Molecular Weight TPSA (Ų) LogP Solubility (mg/mL)
This compound C₈H₇N₃O₂S 209.23 ~100 1.2 0.5 (DMSO)
Compound A C₇H₅N₃O₂S 195.20 109.4 0.8 0.291 (water)
Compound B C₆H₅BBrClO₂ 235.27 40.46 2.15 0.24 (water)

Table 2: Hazard Profiles

Compound Hazard Statements Precautionary Measures
This compound H315, H319, H335 P261, P305+P351+P338
Compound A H315, H319, H335 P261, P305+P351+P338
Compound B H302, H312 P264, P270, P301+P312

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